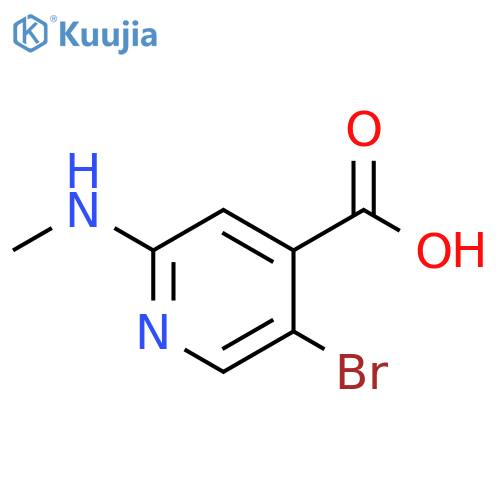

Cas no 1862582-19-1 (5-bromo-2-(methylamino)pyridine-4-carboxylic acid)

5-bromo-2-(methylamino)pyridine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-Pyridinecarboxylic acid, 5-bromo-2-(methylamino)-

- 5-bromo-2-(methylamino)pyridine-4-carboxylic acid

-

- MDL: MFCD30326256

- インチ: 1S/C7H7BrN2O2/c1-9-6-2-4(7(11)12)5(8)3-10-6/h2-3H,1H3,(H,9,10)(H,11,12)

- InChIKey: CEBZXXJJPVOVME-UHFFFAOYSA-N

- ほほえんだ: C1(NC)=NC=C(Br)C(C(O)=O)=C1

じっけんとくせい

- 密度みつど: 1.766±0.06 g/cm3(Predicted)

- ふってん: 453.1±45.0 °C(Predicted)

- 酸性度係数(pKa): 1.06±0.10(Predicted)

5-bromo-2-(methylamino)pyridine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3041454-0.05g |

5-bromo-2-(methylamino)pyridine-4-carboxylic acid |

1862582-19-1 | 95.0% | 0.05g |

$285.0 | 2025-03-19 | |

| Enamine | EN300-3041454-0.5g |

5-bromo-2-(methylamino)pyridine-4-carboxylic acid |

1862582-19-1 | 95.0% | 0.5g |

$959.0 | 2025-03-19 | |

| Enamine | EN300-3041454-10.0g |

5-bromo-2-(methylamino)pyridine-4-carboxylic acid |

1862582-19-1 | 95.0% | 10.0g |

$5283.0 | 2025-03-19 | |

| Enamine | EN300-3041454-0.1g |

5-bromo-2-(methylamino)pyridine-4-carboxylic acid |

1862582-19-1 | 95.0% | 0.1g |

$426.0 | 2025-03-19 | |

| Enamine | EN300-3041454-0.25g |

5-bromo-2-(methylamino)pyridine-4-carboxylic acid |

1862582-19-1 | 95.0% | 0.25g |

$607.0 | 2025-03-19 | |

| Enamine | EN300-3041454-1g |

5-bromo-2-(methylamino)pyridine-4-carboxylic acid |

1862582-19-1 | 95% | 1g |

$1229.0 | 2023-09-05 | |

| Enamine | EN300-3041454-10g |

5-bromo-2-(methylamino)pyridine-4-carboxylic acid |

1862582-19-1 | 95% | 10g |

$5283.0 | 2023-09-05 | |

| 1PlusChem | 1P028WRC-250mg |

5-bromo-2-(methylamino)pyridine-4-carboxylicacid |

1862582-19-1 | 95% | 250mg |

$813.00 | 2024-06-17 | |

| 1PlusChem | 1P028WRC-2.5g |

5-bromo-2-(methylamino)pyridine-4-carboxylicacid |

1862582-19-1 | 95% | 2.5g |

$3039.00 | 2024-06-17 | |

| Aaron | AR028WZO-1g |

5-bromo-2-(methylamino)pyridine-4-carboxylicacid |

1862582-19-1 | 95% | 1g |

$1715.00 | 2025-02-17 |

5-bromo-2-(methylamino)pyridine-4-carboxylic acid 関連文献

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

5-bromo-2-(methylamino)pyridine-4-carboxylic acidに関する追加情報

Introduction to 5-bromo-2-(methylamino)pyridine-4-carboxylic acid (CAS No. 1862582-19-1)

5-bromo-2-(methylamino)pyridine-4-carboxylic acid (CAS No. 1862582-19-1) is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This heterocyclic organic compound features a pyridine core substituted with a bromine atom at the 5-position, an amino group at the 2-position, and a carboxylic acid moiety at the 4-position. The presence of these functional groups makes it a versatile intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.

The compound’s molecular structure, derived from pyridine, contributes to its potential applications in medicinal chemistry. The bromine substituent enhances its reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular frameworks, which are often required in drug design. Additionally, the carboxylic acid group provides a site for esterification or amidation, enabling the creation of derivatives with tailored pharmacokinetic properties.

In recent years, 5-bromo-2-(methylamino)pyridine-4-carboxylic acid has garnered attention due to its role in synthesizing small-molecule inhibitors targeting various biological pathways. For instance, studies have explored its utility in developing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The pyridine scaffold is particularly favored in drug discovery due to its ability to interact with biological targets through hydrogen bonding and hydrophobic effects.

One of the most compelling aspects of this compound is its application in the synthesis of neurokinin-1 (NK1) receptor antagonists. The NK1 receptor is implicated in conditions such as chemotherapy-induced nausea and vomiting (CINV), making it an attractive target for drug development. Researchers have leveraged the structural features of 5-bromo-2-(methylamino)pyridine-4-carboxylic acid to design molecules that modulate NK1 receptor activity effectively. Preliminary studies indicate that derivatives of this compound exhibit promising pharmacological profiles, including high affinity and selectivity.

The bromine atom at the 5-position of 5-bromo-2-(methylamino)pyridine-4-carboxylic acid plays a crucial role in its reactivity and functionalization potential. This halogen can be readily displaced by various nucleophiles under controlled conditions, facilitating the introduction of diverse functional groups into the molecule. Such modifications are essential for optimizing drug-like properties such as solubility, bioavailability, and metabolic stability. Furthermore, the methylamino group at the 2-position contributes to the compound’s basicity, which can be exploited in designing prodrugs or zwitterionic derivatives to enhance pharmacokinetic profiles.

Advances in computational chemistry have also highlighted the significance of 5-bromo-2-(methylamino)pyridine-4-carboxylic acid as a building block for virtual screening campaigns. High-throughput virtual screening (HTVS) has enabled researchers to rapidly identify potential drug candidates by evaluating large libraries of compounds against biological targets. The structural motifs present in this compound make it a valuable entry point for identifying novel therapeutic agents with improved efficacy and reduced side effects.

The synthesis of 5-bromo-2-(methylamino)pyridine-4-carboxylic acid involves multi-step organic transformations that showcase modern synthetic methodologies. Key steps typically include bromination of a pyridine precursor followed by selective functionalization at the 2- and 4-positions. Recent innovations in catalytic systems have improved the efficiency and scalability of these synthetic routes, making it more feasible to produce this compound on an industrial scale.

In conclusion, 5-bromo-2-(methylamino)pyridine-4-carboxylic acid (CAS No. 1862582-19-1) represents a cornerstone in pharmaceutical research due to its structural versatility and broad applicability. Its role as an intermediate in synthesizing bioactive molecules underscores its importance in drug discovery efforts targeting neurological disorders, cancers, and inflammatory conditions. As research continues to uncover new therapeutic applications, this compound is poised to remain a key player in medicinal chemistry innovation.

1862582-19-1 (5-bromo-2-(methylamino)pyridine-4-carboxylic acid) 関連製品

- 173252-76-1(5-Trifluoromethoxyindan-1-one)

- 1956370-88-9(2-Oxa-9-azaspiro[5.5]undecane hydrochloride)

- 1351659-96-5(1-(3-fluorophenyl)-N-{2-hydroxy-2-4-(trifluoromethyl)phenylethyl}methanesulfonamide)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 372963-43-4(tert-Butyl N-3-Aminoadamant-1-ylcarbamate)

- 1261982-19-7([1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2'-fluoro-2-methyl-, 4'-methyl ester)

- 1240526-60-6(tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate)

- 1174068-98-4(2-Formyl-5,6-dihydro-8H-imidazo1,2-apyrazine-7-carboxylic Acid tert-Butyl Ester)

- 2229008-09-5(1-2-(but-3-yn-1-yl)phenyl-1H-pyrazole)

- 1804730-04-8(4-Cyano-6-(difluoromethyl)-2-iodo-3-methylpyridine)